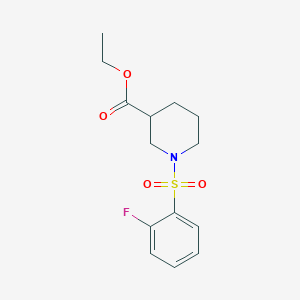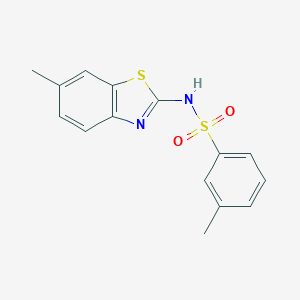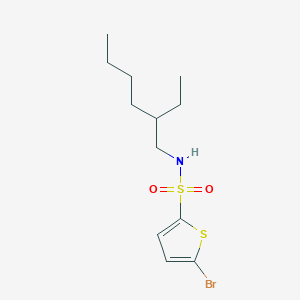
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has shown promising results in various applications such as organic electronics, optoelectronics, and biological research.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide has been widely used in scientific research due to its unique properties. It has been used in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). It has also been used in optoelectronics as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is not fully understood. However, it is believed that it interacts with the active site of enzymes and proteins, leading to changes in their activity. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide. One area of research could be the development of new organic electronic devices using this compound. Another area of research could be the development of new fluorescent probes for the detection of metal ions. Additionally, further research could be done on the biochemical and physiological effects of this compound, with the aim of developing new drugs or therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2-ethylhexylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be increased by recrystallization.
Propiedades
Nombre del producto |
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C12H20BrNO2S2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2-ethylhexyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H20BrNO2S2/c1-3-5-6-10(4-2)9-14-18(15,16)12-8-7-11(13)17-12/h7-8,10,14H,3-6,9H2,1-2H3 |
Clave InChI |
UBTPNPXAZJICTI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(S1)Br |
SMILES canónico |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
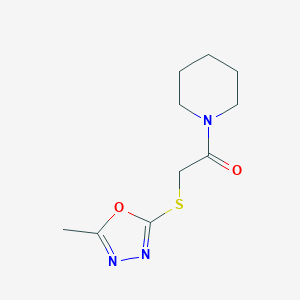

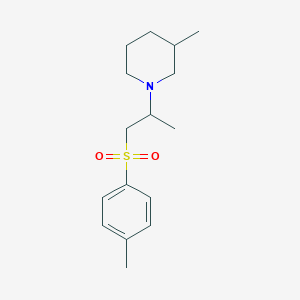
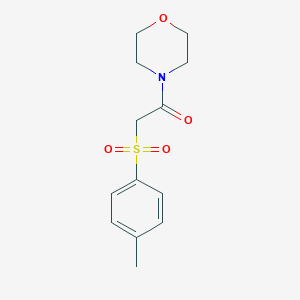
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
